molecular formula C24H27NO4 B15587731 Buxifoliadine B

Buxifoliadine B

Cat. No.: B15587731
M. Wt: 393.5 g/mol
InChI Key: WMXNOZZYTNVDSC-UHFFFAOYSA-N
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Description

Buxifoliadine B has been reported in Atalantia buxifolia with data available.

Properties

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

IUPAC Name

1,5-dihydroxy-3-methoxy-2,4-bis(3-methylbut-2-enyl)-10H-acridin-9-one

InChI

InChI=1S/C24H27NO4/c1-13(2)9-11-16-21-19(22(27)15-7-6-8-18(26)20(15)25-21)23(28)17(24(16)29-5)12-10-14(3)4/h6-10,26,28H,11-12H2,1-5H3,(H,25,27)

InChI Key

WMXNOZZYTNVDSC-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling the Enigmatic Buxifoliadine B: A Technical Guide to its Discovery and Isolation from Buxus Species

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Extensive literature searches for "Buxifoliadine B" have not yielded specific information on a compound with this name. The following guide is a comprehensive, albeit generalized, technical overview based on established protocols for the discovery and isolation of analogous steroidal alkaloids from the Buxus genus. This document serves as a foundational framework for researchers, scientists, and drug development professionals, outlining the expected experimental journey from plant material to purified bioactive compound. The methodologies and data presented are synthesized from numerous studies on Buxus alkaloids and are intended to be illustrative of the process that would be undertaken for a novel discovery like this compound.

Introduction to Buxus Alkaloids

The genus Buxus, commonly known as boxwood, is a rich source of structurally diverse and biologically active steroidal alkaloids.[1] To date, over 200 alkaloids have been isolated from various Buxus species, many of which exhibit promising pharmacological activities, including but not limited to, cytotoxic, anti-inflammatory, antibacterial, and acetylcholinesterase inhibitory effects.[1][2] These compounds are typically characterized by a pregnane-type steroidal skeleton, often with a distinctive 9,19-cyclo feature and nitrogen-containing functional groups at various positions. The discovery of novel Buxus alkaloids remains an active area of phytochemical research, driven by the potential for identifying new therapeutic lead compounds.

General Workflow for Discovery and Isolation

The path from the plant to a purified and characterized alkaloid like this compound follows a systematic and multi-step process. This workflow is designed to efficiently extract, separate, and identify individual compounds from the complex chemical matrix of the plant.

G cluster_0 Plant Material Acquisition and Preparation cluster_1 Extraction and Fractionation cluster_2 Isolation and Purification cluster_3 Structure Elucidation and Bioactivity Screening P1 Collection of Buxus sp. P2 Drying and Powdering P1->P2 E1 Maceration or Soxhlet Extraction (e.g., with Methanol (B129727) or Ethanol) P2->E1 E2 Crude Extract E1->E2 E3 Solvent-Solvent Partitioning (e.g., n-Hexane, Ethyl Acetate (B1210297), n-Butanol) E2->E3 E4 Fractionation E3->E4 I1 Column Chromatography (Silica Gel, Alumina) E4->I1 I2 Preparative HPLC I1->I2 I3 Crystallization I2->I3 I4 Pure Compound (this compound) I3->I4 S1 Spectroscopic Analysis (NMR, MS, IR, UV) I4->S1 S2 X-ray Crystallography I4->S2 S3 Biological Assays I4->S3 S4 Structure and Activity Data S1->S4 S2->S4 S3->S4

Figure 1: General workflow for the discovery and isolation of this compound.

Experimental Protocols

The following sections detail the methodologies typically employed at each stage of the discovery and isolation process for Buxus alkaloids.

Plant Material

The initial step involves the collection and preparation of the plant material. For the hypothetical discovery of this compound, a specific Buxus species would be targeted based on ethnobotanical information or chemotaxonomic profiling.

Protocol:

  • Collection: The leaves, stems, or roots of the selected Buxus species are collected.

  • Authentication: A voucher specimen is prepared and deposited in a recognized herbarium for botanical identification and future reference.

  • Preparation: The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.

Extraction

The objective of extraction is to solubilize the target alkaloids from the powdered plant material.

Protocol:

  • Maceration: The powdered plant material is soaked in a suitable solvent (commonly methanol or ethanol) at room temperature for an extended period (e.g., 3-7 days) with occasional agitation.

  • Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used. The powdered plant material is placed in a thimble and continuously extracted with a boiling solvent.

  • Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude extract is a complex mixture of various phytochemicals. Fractionation aims to separate the compounds based on their polarity.

Protocol:

  • The crude methanolic or ethanolic extract is suspended in water.

  • The aqueous suspension is then successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) or dichloromethane, ethyl acetate, and n-butanol.

  • Each fraction is concentrated under reduced pressure to yield the respective sub-extracts. Alkaloids are typically found in the chloroform/dichloromethane and ethyl acetate fractions.

Isolation and Purification

The alkaloid-rich fractions are subjected to various chromatographic techniques to isolate individual compounds.

Protocol:

  • Column Chromatography (CC): The active fraction is subjected to column chromatography over silica (B1680970) gel or alumina. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate and then methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the compound of interest are further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

  • Crystallization: The purified compound is dissolved in a minimal amount of a suitable solvent and allowed to stand for crystallization, yielding the pure crystalline form of the alkaloid.

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores and conjugation in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HSQC, HMBC) experiments are crucial for determining the complete chemical structure and stereochemistry of the alkaloid.

  • X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of the molecule.

Quantitative Data Summary

The following tables present hypothetical quantitative data that would be collected during the isolation and characterization of this compound. The values are based on typical yields and spectroscopic data for known Buxus alkaloids.

Table 1: Extraction and Fractionation Yields from Buxus sp.

Extraction/Fractionation StepStarting Material (kg)Yield (g)Yield (%)
Crude Methanolic Extract5.050010.0
n-Hexane Fraction50015030.0
Chloroform Fraction50010020.0
Ethyl Acetate Fraction5008016.0
n-Butanol Fraction50012024.0
Aqueous Residue5005010.0

Table 2: Hypothetical Spectroscopic Data for this compound

Spectroscopic TechniqueData
HRESIMS m/z [M+H]⁺ calculated for C₂₇H₄₅N₂O₂: 445.3481, found: 445.3478
¹H-NMR (CDCl₃, 500 MHz) δ 3.24 (3H, s, N-CH₃), 2.21 (6H, s, N(CH₃)₂), 0.75 (3H, s, C-18), 0.98 (3H, s, C-19), 1.25 (3H, d, J = 6.5 Hz, C-21)
¹³C-NMR (CDCl₃, 125 MHz) δ 172.5 (C=O), 71.8 (CH-OH), 60.2 (CH-N), 58.5 (CH-N), 48.3 (N(CH₃)₂), 38.7 (N-CH₃), 21.5 (C-21)
IR (KBr) νₘₐₓ cm⁻¹ 3400 (O-H), 2950 (C-H), 1680 (C=O), 1450 (C-N)
UV (MeOH) λₘₐₓ (log ε) 238 (4.10), 246 (4.08), 254 (3.95)

Biological Activity and Signaling Pathways

Upon successful isolation and structural elucidation, this compound would be subjected to a battery of biological assays to determine its pharmacological properties. Given the known activities of other Buxus alkaloids, initial screening would likely focus on anticancer, anti-inflammatory, and neuroprotective effects.

Should this compound demonstrate significant activity in a particular assay, further studies would be conducted to elucidate its mechanism of action and the signaling pathways it modulates. For instance, if it shows cytotoxic activity against a cancer cell line, subsequent experiments might investigate its effect on cell cycle progression, apoptosis, or specific signaling cascades like the PI3K/Akt or MAPK pathways.

G BuxB This compound Receptor Cell Surface Receptor BuxB->Receptor Inhibits PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation

Figure 2: Hypothetical signaling pathway modulated by this compound.

Conclusion

While "this compound" remains an uncharacterized entity in the current scientific literature, the well-established methodologies for the investigation of Buxus species provide a clear and robust roadmap for its potential discovery and characterization. The hypothetical data and protocols presented in this guide are intended to equip researchers and drug development professionals with a comprehensive understanding of the processes involved in natural product drug discovery from this important genus. The continued exploration of Buxus alkaloids holds significant promise for uncovering novel therapeutic agents.

References

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Safety Operating Guide

Proper Disposal of Buxifoliadine B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Buxifoliadine B, a steroidal alkaloid, intended for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the general principles for the disposal of cytotoxic and alkaloid compounds. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Immediate Safety and Handling Precautions

This compound should be handled as a potentially hazardous substance. All personnel must wear appropriate Personal Protective Equipment (PPE) when handling this compound or its waste.

Personal Protective Equipment (PPE)Specifications
Gloves Double-gloving with chemical-resistant nitrile gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat A dedicated lab coat, preferably disposable.
Respiratory Protection A properly fitted respirator is recommended when handling the solid form or if aerosolization is possible.

All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

This compound Disposal Workflow

The proper disposal of this compound waste involves a multi-step process to ensure safety and compliance with hazardous waste regulations. The following workflow diagram illustrates the key stages of this process.

G cluster_0 Step 1: Waste Segregation & Collection cluster_1 Step 2: Waste Characterization & Labeling cluster_2 Step 3: Temporary Storage cluster_3 Step 4: Final Disposal A Identify this compound Waste (Solid, Liquid, Contaminated Materials) B Use Designated, Labeled, Leak-Proof Hazardous Waste Container A->B Segregate at Source C Characterize Waste: - this compound - Solvents Used B->C D Label Container: - "Hazardous Waste" - "Cytotoxic" - Chemical Constituents C->D E Store in a Secure, Well-Ventilated Area D->E F Away from Incompatible Materials (Strong Oxidizers, Acids, Bases) E->F G Arrange for Pickup by Institutional Environmental Health & Safety (EHS) F->G H Transport to a Licensed Hazardous Waste Disposal Facility G->H I Incineration is the Preferred Method for Cytotoxic Waste H->I

Caption: Workflow for the safe disposal of this compound waste.

Detailed Experimental Protocol for Waste Disposal

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound waste. This protocol is based on standard practices for managing cytotoxic and alkaloid chemical waste and should be adapted to comply with institutional and local regulations.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes:

    • Unused or expired pure compound.

    • Contaminated labware (e.g., pipette tips, centrifuge tubes, vials).

    • Solutions containing this compound.

    • Personal Protective Equipment (PPE) that has come into contact with the compound.

  • Segregate this compound waste from other laboratory waste at the point of generation.

2. Waste Collection:

  • Use a dedicated, leak-proof hazardous waste container for all this compound waste.

  • For solid waste, such as contaminated gloves and labware, use a sturdy, lined container.

  • For liquid waste, use a container made of a material compatible with the solvents used.

  • Do not overfill waste containers; leave adequate headspace to prevent spills.

3. Waste Labeling:

  • Clearly label the waste container with the words "Hazardous Waste" and "Cytotoxic".

  • List all chemical constituents, including "this compound" and any solvents present.

  • Indicate the approximate concentrations or quantities of each component.

  • Include the date of waste accumulation.

4. Temporary Storage:

  • Store the sealed and labeled waste container in a designated, secure, and well-ventilated area.

  • Ensure the storage area is away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Follow all institutional guidelines for the temporary storage of hazardous waste.

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Provide the EHS or contractor with a complete and accurate description of the waste.

  • The recommended method for the final disposal of cytotoxic waste is high-temperature incineration at a licensed facility.[1]

Spill Management

In the event of a spill of this compound, the following procedures should be followed:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE, including double gloves, safety goggles, a lab coat, and respiratory protection if necessary.

  • Contain the Spill: For liquid spills, use absorbent pads to contain the spill. For solid spills, carefully cover the powder with damp absorbent material to avoid generating dust.

  • Clean the Spill:

    • Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) and place them in the designated this compound hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent. A 10% bleach solution followed by a rinse with 70% ethanol (B145695) is a common practice for decontaminating surfaces after handling cytotoxic compounds.

  • Report the Spill: Report the spill to your laboratory supervisor and your institution's EHS department.

Logical Relationship of Disposal Procedures

The following diagram illustrates the logical flow and dependencies of the this compound disposal procedures, emphasizing the central role of safety and regulatory compliance.

G A Safe Handling Practices (PPE, Fume Hood) B Waste Segregation & Collection A->B G Spill Management Protocol A->G C Proper Labeling & Characterization B->C E Regulatory Compliance (Institutional & Local) B->E D Secure Temporary Storage C->D C->E D->E F Final Disposal via Licensed Contractor D->F F->E G->B

Caption: Interdependencies of this compound disposal procedures.

By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific hazardous waste management plan for additional requirements.

References

Essential Safety and Logistical Information for Handling Buxifoliadine B

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling Buxifoliadine B.

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is proper personal protective equipment. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards associated with alkaloids.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles or a face shield should be worn to protect against splashes and airborne particles.[1]
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[1][2] Always inspect gloves for tears or punctures before use.
Body Protection A lab coat or a chemical-resistant apron should be worn to protect personal clothing from contamination.[1] For larger quantities or when there is a significant risk of splashing, chemical-resistant coveralls are recommended.[1][3]
Respiratory Protection In a well-ventilated area, respiratory protection may not be required for handling small quantities. If dust or aerosols are likely to be generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.[1][4]

Experimental Protocols: Safe Handling and Disposal

Safe Handling Protocol:

  • Preparation: Before handling this compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[5] Have all necessary PPE donned correctly.

  • Weighing and Transfer: When weighing the compound, use a balance with a draft shield to minimize the generation of airborne particles. Use appropriate tools (e.g., spatulas) for transferring the solid.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Contamination: In case of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Personal Hygiene: After handling this compound, wash your hands thoroughly with soap and water, even if you were wearing gloves.[6][7] Do not eat, drink, or smoke in the laboratory.[7][8]

Disposal Plan:

All waste contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: All solid waste (e.g., contaminated gloves, weighing paper, pipette tips) should be placed in a clearly labeled, sealed container designated for hazardous chemical waste.[9]

  • Unused Compound: Unwanted or expired this compound should be disposed of in its original container or a securely sealed and labeled waste container.[9] Do not mix with other waste streams unless compatibility is known.[9]

  • Solutions: Solutions containing this compound should be collected in a labeled, leak-proof container.[9] Do not pour solutions down the drain.[9]

  • Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[9] After triple-rinsing, the container can be disposed of according to institutional guidelines.[9]

  • Waste Pickup: Arrange for the pickup of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[9]

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep1 Don PPE prep2 Work in Fume Hood prep1->prep2 Ensure Safety weigh Weigh Compound prep2->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve decon Decontaminate Work Area dissolve->decon After Experiment wash Wash Hands decon->wash dispose Dispose of Waste wash->dispose Final Step

Caption: Workflow for the safe handling of this compound.

Disposal_Plan cluster_waste_generation Waste Generation cluster_collection Waste Collection cluster_final_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Paper, etc.) waste_container Labeled Hazardous Waste Container solid_waste->waste_container liquid_waste Solutions & Rinsate liquid_waste->waste_container unused_chemical Unused/Expired This compound unused_chemical->waste_container ehs_pickup EHS/Licensed Contractor PICKUP waste_container->ehs_pickup Segregated & Sealed

Caption: Logical relationship for the disposal of this compound waste.

References

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